molecular formula C9H11F2NO B13314981 2-(1-Aminopropyl)-4,6-difluorophenol

2-(1-Aminopropyl)-4,6-difluorophenol

Cat. No.: B13314981
M. Wt: 187.19 g/mol
InChI Key: WBNLMTUYKVIYQB-UHFFFAOYSA-N
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Description

2-(1-Aminopropyl)-4,6-difluorophenol is an organic compound characterized by the presence of an aminopropyl group attached to a difluorophenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropyl)-4,6-difluorophenol typically involves the reaction of 4,6-difluorophenol with 1-aminopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropyl)-4,6-difluorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its chemical properties.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(1-Aminopropyl)-4,6-difluorophenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(1-Aminopropyl)-4,6-difluorophenol exerts its effects involves interactions with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, potentially altering their activity and leading to specific biological effects. The difluorophenol ring may also play a role in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Aminopropyl)-4-fluorophenol
  • 2-(1-Aminopropyl)-6-fluorophenol
  • 2-(1-Aminopropyl)-4,6-dichlorophenol

Uniqueness

2-(1-Aminopropyl)-4,6-difluorophenol is unique due to the presence of two fluorine atoms on the phenol ring, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from similar compounds with only one fluorine atom or other substituents.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

2-(1-aminopropyl)-4,6-difluorophenol

InChI

InChI=1S/C9H11F2NO/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,8,13H,2,12H2,1H3

InChI Key

WBNLMTUYKVIYQB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=CC(=C1)F)F)O)N

Origin of Product

United States

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